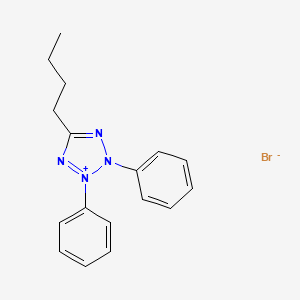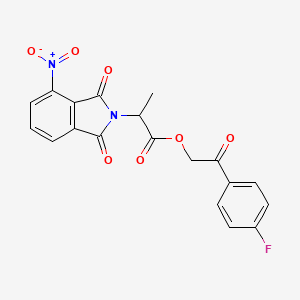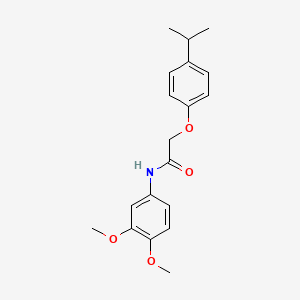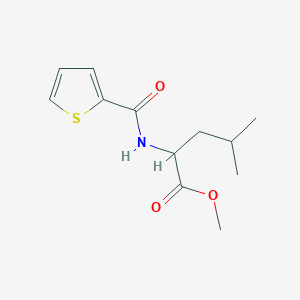
1-cyclopentyl-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride
Vue d'ensemble
Description
1-cyclopentyl-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride, also known as CP-94,253, is a chemical compound that belongs to the family of butynol derivatives. It is a potent and selective antagonist of the dopamine D4 receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of mood, behavior, and cognition. CP-94,253 has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mécanisme D'action
1-cyclopentyl-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride exerts its pharmacological effects by selectively blocking the activity of the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex, striatum, and limbic system, which are brain regions involved in the regulation of mood, behavior, and cognition. By blocking the activity of the dopamine D4 receptor, this compound reduces the activity of the dopamine system, which is thought to be dysregulated in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models, this compound has been shown to reduce the levels of dopamine and its metabolites in the brain, suggesting that it reduces the activity of the dopamine system. This compound has also been shown to increase the levels of the neurotransmitter acetylcholine in the prefrontal cortex, suggesting that it may improve cognitive function. Furthermore, this compound has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is a key stress response system in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclopentyl-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it is a potent and selective antagonist of the dopamine D4 receptor, which allows for specific targeting of this receptor in preclinical studies. This compound is also relatively stable and can be synthesized in large quantities, which makes it a useful tool in pharmacological research. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings. Furthermore, this compound has not been extensively studied in humans, which limits its potential clinical use.
Orientations Futures
There are several future directions for research on 1-cyclopentyl-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride. One direction is to further investigate its potential use in the treatment of neuropsychiatric disorders, such as schizophrenia and ADHD, in humans. Another direction is to investigate its potential use in the treatment of drug addiction, as this is a major public health concern. Furthermore, future research could focus on developing more potent and selective dopamine D4 receptor antagonists, as this may lead to the development of more effective treatments for neuropsychiatric disorders.
Applications De Recherche Scientifique
1-cyclopentyl-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride has been extensively investigated for its potential use in the treatment of various neuropsychiatric disorders. In preclinical studies, this compound has shown promising results in reducing the symptoms of schizophrenia, such as hallucinations and delusions, by blocking the activity of the dopamine D4 receptor. This compound has also been shown to improve cognitive function in animal models of ADHD, suggesting its potential use as a treatment for this disorder. Furthermore, this compound has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine.
Propriétés
IUPAC Name |
1-cyclopentyl-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c21-19(18-9-4-5-10-18,17-7-2-1-3-8-17)11-6-12-20-13-15-22-16-14-20;/h1-3,7-8,18,21H,4-5,9-10,12-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKURMNKJKYXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C#CCN2CCOCC2)(C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dichlorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3982106.png)
![4-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-nitrobenzamide](/img/structure/B3982112.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3982117.png)
![9-[4-(4-methyl-1-piperazinyl)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B3982123.png)
![2-{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3982129.png)
![2-(2-naphthylamino)-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3982135.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B3982151.png)
![2,2,2-trifluoroethyl 5-[(4-methoxybenzyl)amino]-5-oxopentanoate](/img/structure/B3982155.png)
![isopropyl 6-{[(3-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3982159.png)


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylhexanamide](/img/structure/B3982169.png)

